

Mianserin pharmacodynamics receptor binding

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Mianserin

CAS No.: 24219-97-4

Cat. No.: S535401

Get Quote

Mianserin Receptor Binding Profile

Receptor / Transporter	Binding Affinity (K _i , nM)	Primary Action
Histamine H1	0.30 - 1.7 [1]	Antagonist / Inverse Agonist
α ₂ -Adrenergic	3.8 - 73 [1]	Antagonist
5-HT _{2C}	0.63 - 6.5 [1]	Inverse Agonist
5-HT _{2A}	1.6 - 55 [1]	Antagonist
5-HT _{2B}	1.6 - 20 [1]	Antagonist
5-HT ₇	48 - 56 [1]	Antagonist
Norepinephrine Transporter (NET)	71 [1]	Uptake Inhibitor
α ₁ -Adrenergic	34 [1]	Antagonist
5-HT ₆	55 - 81 [1]	Antagonist
Muscarinic Acetylcholine (mACh)	820 [1]	Low Affinity
Serotonin Transporter (SERT)	4000 [1]	Low Affinity

Receptor / Transporter	Binding Affinity (K _i , nM)	Primary Action
Dopamine Transporter (DAT)	9400 [1]	Low Affinity

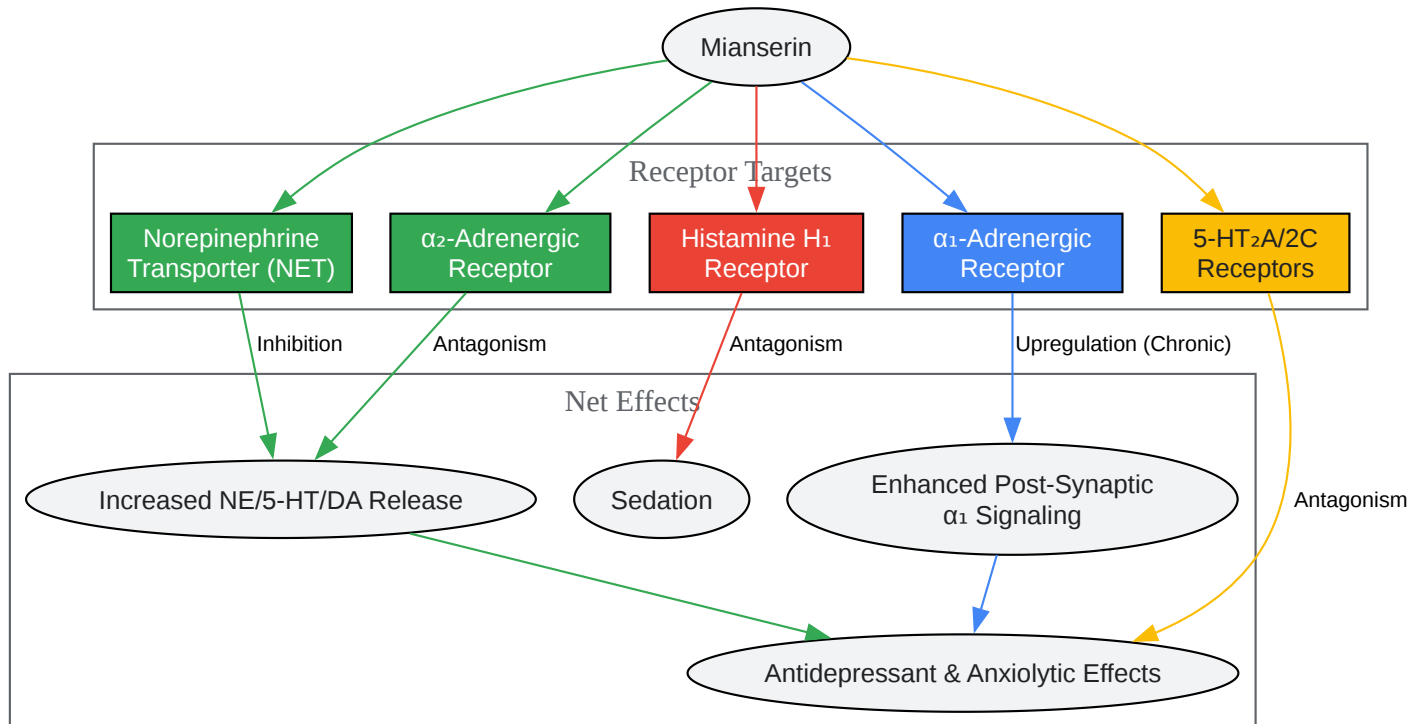
Key Experimental Findings & Protocols

The understanding of **Mianserin**'s pharmacology is derived from decades of research. The following section outlines some of the pivotal experimental findings and the methodologies used to establish them.

- **Presynaptic α 2-Adrenergic Receptor Blockade:** Early in vitro and ex vivo studies demonstrated that **Mianserin** blocks presynaptic α 2-adrenergic autoreceptors in the rat brain. This was shown by its ability to increase the stimulation-evoked release of preloaded [3H]-norepinephrine from brain slices, an effect consistent with the disinhibition of neurotransmitter release [2].
- **Chronic Effects on Receptor Sensitivity:** Chronic administration of **Mianserin** in rats leads to adaptive changes in the brain's receptor systems. Unlike many tricyclic antidepressants, chronic **Mianserin** treatment does not typically induce "beta-downregulation" (a reduction in β -adrenoceptor density). Instead, research indicates it can enhance the responsiveness of cortical α 1-adrenoceptors. This was evidenced by an increased maximal inositol phosphate accumulation in response to norepinephrine in the cerebral cortex of rats treated chronically with **Mianserin**, suggesting an upregulation of the α 1-adrenoceptor-coupled signaling pathway [3].
- **Anti-inflammatory Effects Independent of 5-HT Receptors:** A more recent study synthesized a series of **Mianserin** derivatives to reduce their affinity for 5-HT receptors. The lead compound, with dramatically reduced 5-HT receptor binding, retained its ability to inhibit endosomal Toll-like receptor 8 (TLR8) signaling in primary human macrophages and suppress spontaneous cytokine production in human rheumatoid synovial tissue. This indicates that the anti-inflammatory properties of **Mianserin** may be distinct from its activity on monoaminergic receptors [4].
 - **Experimental Workflow:**
 - **Compound Design:** The basic N-methyl group of **Mianserin**, considered crucial for aminergic receptor binding, was modified (e.g., acetylation or removal with polar group attachment) [4].
 - **In Vitro Screening:** The anti-inflammatory activity of the derivatives was screened in primary human Peripheral Blood Mononuclear Cells (PBMCs) [4].
 - **Receptor Binding Assay:** The affinity for 5-HT receptors was assessed by measuring the displacement of radiolabeled serotonin in rat cerebral cortex membrane preparations [4].
 - **Functional Validation:** The lead compound was tested in specific cell-based assays: inhibition of cytokine production in M-CSF-derived human macrophages stimulated with a TLR8 agonist, and in ex vivo cultures of human rheumatoid synovial membrane [4].

Pharmacodynamic Signaling Pathways

Mianserin's therapeutic effects are mediated through its action on several receptor systems. The diagram below illustrates the core signaling pathways and their interactions.



[Click to download full resolution via product page](#)

Core pathways of **Mianserin**'s pharmacodynamic activity.

Implications for Research and Development

Mianserin's unique profile offers several insights for professionals in the field. Its high affinity for H₁ receptors explains the sedation commonly observed at treatment initiation, while its low muscarinic affinity results in a favorable lack of anticholinergic side effects [1]. The primary mechanism is attributed to the

enhancement of noradrenergic and serotonergic neurotransmission via α 2-autoreceptor blockade, a distinct approach from monoamine reuptake inhibition [2] [1].

Furthermore, its recently discovered anti-inflammatory properties, which may be independent of 5-HT receptor binding, open a promising avenue for investigating the repurposing of **Mianserin** or developing novel analogs for inflammatory and autoimmune conditions [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Mianserin [en.wikipedia.org]
2. The pharmacology of mianserin—an update - PMC [pmc.ncbi.nlm.nih.gov]
3. The responsiveness of cerebral cortical adrenergic receptors ... [pmc.ncbi.nlm.nih.gov]
4. Structural Modification of the Antidepressant Mianserin ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Mianserin pharmacodynamics receptor binding]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b535401#mianserin-pharmacodynamics-receptor-binding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com